2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the cyclopropane moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridazine Ring: This often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Introduction of Cyclopropane Moiety: This step may involve cyclopropanation reactions using reagents such as diazomethane or other cyclopropane precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine, which is known for its antioxidant properties.
Pyridazine Derivatives: Compounds with pyridazine rings, which are often used in pharmaceuticals for their biological activity.
Uniqueness
What sets 2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one apart is the combination of the piperidine, pyridazine, and cyclopropane moieties in a single molecule. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-21(2)14-17(21)20(26)23-12-10-16(11-13-23)24-19(25)9-8-18(22-24)15-6-4-3-5-7-15/h3-9,16-17H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUSGFHVMJUQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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